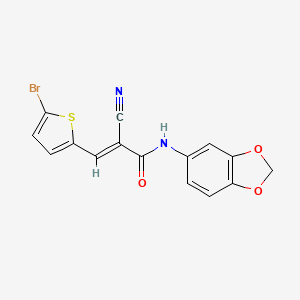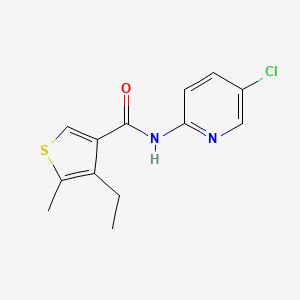![molecular formula C16H13N3O3 B4804686 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4804686.png)
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Vue d'ensemble
Description
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Mécanisme D'action
Target of Action
Similar compounds such as benzimidazole derivatives have been studied extensively and are known to interact with various targets, including enzymes like cathepsin s . These targets play crucial roles in various biological processes, including cell proliferation and apoptosis.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including inhibition of cell proliferation and induction of apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with cyanogen bromide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with benzoyl chloride to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide.
Reduction: Formation of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have similar biological activities.
1,3,4-Oxadiazoles: Another class of oxadiazole derivatives with diverse biological activities.
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Uniqueness
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its interaction with specific molecular targets, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-11-8-6-10(7-9-11)15-18-16(22-19-15)13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOBTICQFBBSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4804617.png)
![4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4804618.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4804632.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-N'-phenylurea](/img/structure/B4804642.png)
![methyl 4-ethyl-2-({[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4804643.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4804646.png)
![ethyl 4-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B4804648.png)
![N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4804659.png)
![4-methoxy-N-({5-[(4-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4804675.png)
![2-(benzylthio)-5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole](/img/structure/B4804677.png)
![2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B4804680.png)
![3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4804692.png)
